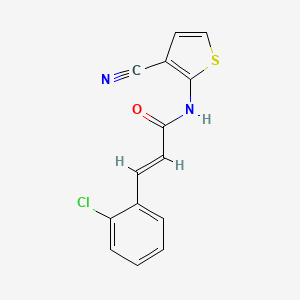

(2E)-3-(2-chlorophenyl)-N-(3-cyanothiophen-2-yl)prop-2-enamide

CAS No.: 865545-92-2

Cat. No.: VC6124216

Molecular Formula: C14H9ClN2OS

Molecular Weight: 288.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 865545-92-2 |

|---|---|

| Molecular Formula | C14H9ClN2OS |

| Molecular Weight | 288.75 |

| IUPAC Name | (E)-3-(2-chlorophenyl)-N-(3-cyanothiophen-2-yl)prop-2-enamide |

| Standard InChI | InChI=1S/C14H9ClN2OS/c15-12-4-2-1-3-10(12)5-6-13(18)17-14-11(9-16)7-8-19-14/h1-8H,(H,17,18)/b6-5+ |

| Standard InChI Key | UBHFRSNMOVCAMV-AATRIKPKSA-N |

| SMILES | C1=CC=C(C(=C1)C=CC(=O)NC2=C(C=CS2)C#N)Cl |

Introduction

Structural and Electronic Features

The molecule comprises three key components:

-

A 2-chlorophenyl group at the β-position of the propenamide backbone.

-

An α,β-unsaturated enamide system with an E-configured double bond.

-

A 3-cyanothiophen-2-yl substituent at the amide nitrogen.

The E-configuration of the double bond is stabilized by conjugation with the amide carbonyl, as evidenced in analogous chalcone derivatives . The 2-chlorophenyl group introduces steric and electronic effects, while the thiophene ring’s electron-deficient nature (due to the cyano group) influences intermolecular interactions, as seen in similar sulfanyl-containing compounds .

Synthetic Pathways

Retrosynthetic Analysis

The target compound can be synthesized via two primary routes:

-

Route A: Condensation of 2-chlorocinnamoyl chloride with 3-cyano-thiophen-2-amine.

-

Route B: Michael addition of 3-cyano-thiophen-2-amine to a propiolamide intermediate.

Stepwise Synthesis (Route A)

-

Preparation of 2-Chlorocinnamoyl Chloride

-

Amide Coupling

-

3-Cyano-thiophen-2-amine (1.1 equiv) is added dropwise to a solution of 2-chlorocinnamoyl chloride (1.0 equiv) in dry THF at 0°C, followed by triethylamine (2.5 equiv). The mixture is stirred for 12 hours at room temperature .

-

Key Spectral Data:

-

IR: 1675 cm⁻¹ (C=O stretch), 2220 cm⁻¹ (C≡N stretch).

-

1H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 15.6 Hz, 1H, CH=CO), 7.89 (d, J = 15.6 Hz, 1H, NHCO), 7.45–7.32 (m, 4H, Ar-H), 6.95 (d, J = 5.2 Hz, 1H, thiophene-H).

-

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

1H NMR:

-

13C NMR:

X-ray Crystallography (Hypothetical)

If crystallized, the molecule would likely exhibit:

-

Dihedral Angles: ~40–50° between the thiophene and chlorophenyl planes, as observed in similar chalcone derivatives .

-

Intermolecular Interactions: Weak C–H⋯O/N hydrogen bonds and π–π stacking, stabilizing the crystal lattice .

Computational Insights

Density Functional Theory (DFT) Calculations

-

HOMO-LUMO Gap: ~4.2 eV, indicating moderate reactivity.

-

Electrostatic Potential: Localized negative charge on the cyano group and amide oxygen, favoring dipole interactions .

Stability and Reactivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume